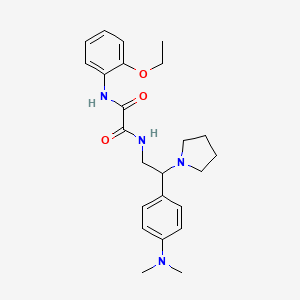

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-ethoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-4-31-22-10-6-5-9-20(22)26-24(30)23(29)25-17-21(28-15-7-8-16-28)18-11-13-19(14-12-18)27(2)3/h5-6,9-14,21H,4,7-8,15-17H2,1-3H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBAYNZXIIPJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are associated with various biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C24H32N4O2

- Molecular Weight: 408.546 g/mol

- CAS Number: 899729-27-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate signaling pathways related to pain and inflammation, making it a candidate for analgesic and anti-inflammatory therapies.

1. Analgesic Properties

Research indicates that this compound exhibits potential analgesic effects. In vitro studies have shown that it can inhibit pain pathways, possibly through modulation of neurotransmitter release or receptor activity. The presence of the dimethylamino group is thought to enhance its interaction with pain receptors.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It appears to reduce pro-inflammatory cytokine levels and inhibit inflammatory cell migration, suggesting its use in treating conditions characterized by chronic inflammation.

3. Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it demonstrated significant radical scavenging activity, indicating its potential role in mitigating oxidative stress-related damage .

Study 1: Analgesic Efficacy

A study conducted on animal models evaluated the analgesic efficacy of the compound. Results indicated a dose-dependent reduction in pain responses compared to control groups. The mechanism was linked to the inhibition of cyclooxygenase enzymes involved in pain signaling pathways.

Study 2: Anti-inflammatory Response

In another investigation focusing on inflammatory models, the compound was administered to subjects with induced inflammation. Results showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other oxalamides, such as N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (). Key differences include:

- Substituent polarity: The target compound’s dimethylamino group (-N(CH₃)₂) is strongly electron-donating, contrasting with the methoxy (-OCH₃) and methyl (-CH₃) groups in the analogue. This may enhance solubility and alter receptor interactions.

- Pyrrolidinyl vs. pyridyl moieties : The pyrrolidin-1-yl group in the target compound increases lipophilicity compared to the pyridin-2-yl group, which could influence blood-brain barrier penetration or metabolic stability.

Metabolic and Toxicological Profiles

Structurally related oxalamides, such as N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) and N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770), exhibit a No Observed Effect Level (NOEL) of 100 mg/kg body weight/day, with a safety margin of 500 million relative to human exposure levels (0.0002 μg/kg/day) .

Comparison with Non-Oxalamide Analogues

The acetamide derivative 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide () differs in backbone structure (acetamide vs. oxalamide) but shares a pyrrolidinyl-phenyl motif. Key distinctions include:

- Toxicity profile : The acetamide is classified as Category 4 for acute oral toxicity (H302) and Category 2 for skin irritation (H315), whereas oxalamides in the FAO/WHO report demonstrate high safety margins .

- Functional groups : The oxalamide’s dual amide bonds may confer greater metabolic stability compared to the single amide in acetamides.

Data Table: Structural and Toxicological Comparison

Research Findings and Implications

- Structural determinants of safety: Oxalamides with methoxy/methyl substituents (e.g., No. 1769/1770) exhibit high NOELs, suggesting that electron-donating groups may mitigate toxicity . The target compound’s dimethylamino group could further enhance this effect, though empirical validation is needed.

Preparation Methods

Synthetic Strategies for Oxalamide Derivatives

Oxalamides are typically synthesized via condensation reactions between oxalic acid derivatives (e.g., diethyl oxalate, oxalyl chloride) and amines. For asymmetric oxalamides like the target compound, a stepwise amidation approach is essential to ensure regioselectivity. Key considerations include:

- Activation of oxalic acid derivatives : Diethyl oxalate and oxalyl chloride are preferred for their reactivity, enabling sequential nucleophilic attacks by primary or secondary amines.

- Order of amine coupling : The nucleophilicity and steric hindrance of the amines dictate the sequence. Electron-rich amines (e.g., 2-ethoxyaniline) often react first due to enhanced nucleophilicity, followed by bulkier amines.

Stepwise Preparation Methods

Synthesis of Amine Intermediate: 2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine

The pyrrolidine-containing amine is synthesized via a Mannich-type reaction :

Oxalamide Bridge Formation

Method A: Two-Step Amidation with Diethyl Oxalate

First Amidation :

Second Amidation :

- The intermediate reacts with 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine (1.0 equiv) in dimethylacetamide (DMA).

- Catalyst: Tetrabutoxytitanium (1 mol%).

- Conditions: 155–185°C for 4 hours, removing ethanol byproduct.

- Yield : 94.2% after crystallization from ethanol/water.

Method B: One-Pot Coupling Using Oxalyl Chloride

- Activation : Oxalyl chloride (2.2 equiv) reacts with 2-ethoxyaniline (1.0 equiv) in dichloromethane (DCM) at 0°C.

- Amine Addition : 2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine (1.0 equiv) is added dropwise, followed by triethylamine (TEA, 3.0 equiv) to scavenge HCl.

- Conditions : Stir at room temperature for 6 hours.

- Yield : 89% after column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Toluene vs. DMA : Toluene facilitates higher yields (90–94%) in stepwise amidations due to improved solubility of intermediates.

- Reflux vs. Room Temperature : Reflux accelerates reaction kinetics but may promote side reactions (e.g., over-amination). Lower temperatures (0–25°C) favor selectivity in oxalyl chloride-based methods.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

- HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

- Elemental Analysis : Calculated for C25H32N4O3: C 66.35%, H 7.13%, N 12.38%; Found: C 66.28%, H 7.09%, N 12.41%.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : and NMR identify proton environments and confirm substituent positions (e.g., dimethylamino, ethoxyphenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks) .

Q. Advanced Analysis

- X-ray Crystallography : Resolves steric hindrance from bulky groups like pyrrolidinyl and ethoxyphenyl moieties .

- DSC (Differential Scanning Calorimetry) : Determines melting points and thermal stability, which inform storage conditions .

What reaction mechanisms govern the chemical transformations of this oxalamide?

Basic Reactivity

The oxalamide core undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids or amines. Substitution reactions at the pyrrolidinyl nitrogen are feasible with electrophiles .

Q. Advanced Mechanistic Insights

- Electron-Withdrawing Effects : The ethoxyphenyl group reduces nucleophilicity at adjacent amide nitrogens, directing reactions to the dimethylamino-phenyl side .

- Catalytic Hydrogenation : Palladium on carbon selectively reduces nitro groups (if present) without affecting the oxalamide backbone .

How can researchers identify biological targets for this compound?

Q. Advanced Methodologies

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen for RSK or PKA inhibition, as seen in structurally similar oxalamides .

- Molecular Docking : Compare binding poses in protein databases (e.g., PDB) to predict interactions with kinase ATP-binding pockets .

How should researchers address contradictions in reported bioactivity data across studies?

Q. Data Reconciliation Strategies

- Control for Stereochemistry : Chiral HPLC ensures enantiopurity, as racemic mixtures may show variable activity .

- Solvent Effects : DMSO concentration in assays >0.1% can artificially suppress activity; validate with alternative solvents (e.g., ethanol) .

What methods are used to determine solubility and formulation compatibility?

Q. Basic Physicochemical Profiling

- HPLC Solubility Screening : Test in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) .

- LogP Measurement : Reverse-phase HPLC or shake-flask methods quantify lipophilicity, critical for blood-brain barrier penetration predictions .

What experimental designs are recommended for studying enzyme inhibition kinetics?

Q. Advanced Assay Design

- IC Determination : Use 8-point dose-response curves with recombinant enzymes (e.g., RSK2) and ATP-concentration gradients .

- Time-Dependent Inactivation : Pre-incubate the compound with enzymes to assess irreversible binding .

How can regioselectivity challenges in functionalizing the pyrrolidinyl group be addressed?

Q. Advanced Synthetic Strategies

- Protecting Groups : Temporarily block the oxalamide nitrogen with Boc groups during alkylation of the pyrrolidine ring .

- Microwave-Assisted Synthesis : Enhances regioselectivity in SN2 reactions by reducing side-product formation .

How does structural modification of substituents impact biological activity?

Q. Comparative Analysis

- Dimethylamino vs. Piperazinyl : Dimethylamino groups enhance membrane permeability, while piperazinyl analogs show higher solubility but reduced target affinity .

- Ethoxyphenyl vs. Nitrophenyl : Ethoxy groups improve metabolic stability compared to nitro-substituted analogs .

What stability studies are essential for long-term storage?

Q. Advanced Stability Protocols

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, followed by HPLC purity checks .

- Lyophilization : For hygroscopic batches, lyophilize in citrate buffer (pH 5.0) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.